N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
説明
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, commonly known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide is a non-receptor tyrosine kinase that is essential for BCR signaling. Upon binding of antigens to the BCR, this compound is activated and phosphorylates downstream targets, leading to activation of various signaling pathways. TAK-659 inhibits this compound by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory activity against this compound, with an IC50 value of 0.85 nM. In addition, TAK-659 has good selectivity for this compound over other kinases, with minimal off-target effects. TAK-659 has demonstrated favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of TAK-659 is its high potency and selectivity for N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, which makes it a valuable tool for studying the role of this compound in B-cell signaling and malignancies. However, one limitation of TAK-659 is its relatively low solubility, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the development and use of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy and overcome resistance mechanisms. Another potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell signaling. Finally, further studies are needed to determine the safety and efficacy of TAK-659 in human clinical trials, and to identify biomarkers that can predict response to treatment.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 reduces tumor growth and prolongs survival.
特性
IUPAC Name |
N-tert-butyl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S2/c1-16(2,3)19-25(22,23)15-10-6-13(7-11-15)18-24(20,21)14-8-4-12(17)5-9-14/h4-11,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBCYOVSZDDSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。